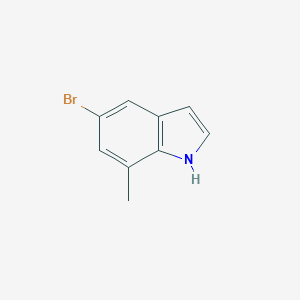

![molecular formula C22H23IN2O3 B185970 11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 5927-09-3](/img/structure/B185970.png)

11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

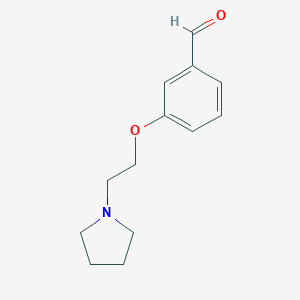

11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, commonly known as HU-210, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of marijuana. HU-210 has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. In

Scientific Research Applications

HU-210 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. It has been shown to have potent anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of conditions such as multiple sclerosis, Alzheimer's disease, and chronic pain. Additionally, HU-210 has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

Mechanism Of Action

HU-210 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. Upon binding to CB1 receptors, HU-210 activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This mechanism of action is similar to that of 11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, but HU-210 has been shown to be much more potent and long-lasting in its effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of HU-210 are primarily mediated through its interaction with the CB1 receptor. Studies have shown that HU-210 can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to changes in mood, cognition, and behavior. Additionally, HU-210 has been shown to have potent anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using HU-210 in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a controlled and precise manner. Additionally, HU-210 has a long half-life, allowing for sustained effects and reducing the need for repeated dosing. However, one limitation of using HU-210 is its potential for abuse and dependence, which can complicate the interpretation of research findings.

Future Directions

There are several future directions for the research and development of HU-210. One area of focus is the development of novel cannabinoid-based therapies for the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the potential anti-cancer effects of HU-210 and other synthetic cannabinoids. Finally, there is a need for further research into the safety and potential for abuse of HU-210 and other synthetic cannabinoids, particularly in the context of their use as therapeutic agents.

Synthesis Methods

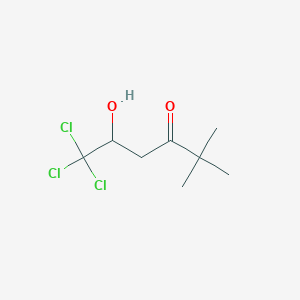

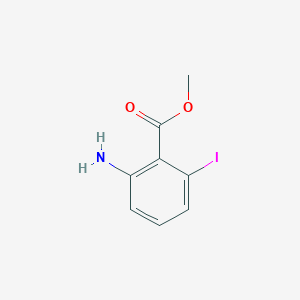

HU-210 is a synthetic compound that was first synthesized in the 1980s by a team of Israeli scientists led by Professor Raphael Mechoulam. The synthesis of HU-210 involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in the presence of a strong base. The resulting compound is then purified through several steps to obtain the final product.

properties

CAS RN |

5927-09-3 |

|---|---|

Product Name |

11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |

Molecular Formula |

C22H23IN2O3 |

Molecular Weight |

490.3 g/mol |

IUPAC Name |

6-(4-hydroxy-3-iodo-5-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C22H23IN2O3/c1-22(2)10-16-19(17(26)11-22)20(25-15-7-5-4-6-14(15)24-16)12-8-13(23)21(27)18(9-12)28-3/h4-9,20,24-25,27H,10-11H2,1-3H3 |

InChI Key |

JKEZDEFIOJYTBA-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

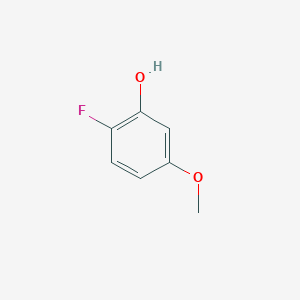

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)

![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)